molecular formula C7H12Br2O B074893 1,3-Dibromoheptan-2-one CAS No. 1577-30-6

1,3-Dibromoheptan-2-one

Cat. No. B074893
CAS RN: 1577-30-6
M. Wt: 271.98 g/mol
InChI Key: YETSHVBKKHGEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromoheptan-2-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a halogenated ketone that is commonly used as a reagent in organic synthesis. In

Scientific Research Applications

Physical Properties Analysis

  • Density and Viscosity Measurement: The densities and viscosities of compounds like 1,7-dibromoheptane, a close relative of 1,3-dibromoheptan-2-one, have been extensively studied. These measurements are crucial in understanding the physical properties of such compounds, which are vital in various scientific applications, particularly in fluid dynamics and material science (Li, Wang, & Chen, 2011).

Chemical Synthesis and Catalysis

  • Preparation of Novel Ionic Liquids: Research has shown the use of related dibromo compounds in the preparation of novel ionic liquids. These liquids have applications in brominating reactions, serving as catalysts and solvents, which is essential in organic synthesis and industrial chemistry (Li, Liu, Zhu, & Wang, 2011).

Photophysical Properties

  • Synthesis of Blue-Emitting Materials: Compounds like dihydroheptacenes, synthesized from structures similar to 1,3-dibromoheptan-2-one, have been explored for their blue-emitting properties. This is significant in the development of organic light-emitting diodes (OLEDs), contributing to advancements in display technologies (Mondal, Shah, & Neckers, 2006).

Molecular Structure and Analysis

  • X-ray Crystallography of Dibromo Ketones: The structural analysis of dibromo ketones, which are structurally akin to 1,3-dibromoheptan-2-one, has been conducted using X-ray crystallography. This technique helps in understanding molecular geometry, which is fundamental in drug design and material science (Parvez, Kabir, Sorensen, Sun, & Watson, 2002).

Applications in Organic Chemistry

  • Catalytic Activity in Organic Reactions: 1,3-Dibromo-5,5-dimethylhydantoin, a compound related to 1,3-dibromoheptan-2-one, has been found effective in catalyzing organic reactions. This highlights the potential role of similar bromo compounds in facilitating various chemical transformations in organic chemistry (Azarifar & Ghasemnejad-Bosra, 2006).

properties

CAS RN

1577-30-6

Product Name

1,3-Dibromoheptan-2-one

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1,3-dibromoheptan-2-one

InChI

InChI=1S/C7H12Br2O/c1-2-3-4-6(9)7(10)5-8/h6H,2-5H2,1H3

InChI Key

YETSHVBKKHGEKV-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)CBr)Br

Canonical SMILES

CCCCC(C(=O)CBr)Br

synonyms

1,3-Dibromo-2-heptanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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